2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity. Key structural elements include:
- Position 1: A 3,4-dimethylphenyl group, which enhances hydrophobic interactions and modulates electron density.
- Position 5: An acetamide side chain with an N-(4-fluorobenzyl) substituent, contributing to target selectivity and solubility.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-14-3-8-18(9-15(14)2)28-21-19(11-26-28)22(30)27(13-25-21)12-20(29)24-10-16-4-6-17(23)7-5-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRWXXSMTRKLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core , which is often associated with significant biological activity.
- Substituents including a 3,4-dimethylphenyl group and a 4-fluorobenzyl group , which may influence its pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The pyrazolo[3,4-d]pyrimidine core can inhibit various enzymes by binding to their active sites. For instance, compounds in this class have shown inhibition of kinases involved in cancer progression.
- Receptor Interaction : The substituents may enhance binding affinity to receptors, modulating signaling pathways relevant to cancer and inflammation.
Biological Activities
Research indicates that compounds with a similar structure exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Compounds have shown efficacy against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. |
| Kinase Inhibition | Selective inhibition of epidermal growth factor receptor (EGFR), with some derivatives demonstrating IC50 values as low as 0.016 µM against wild-type EGFR. |
| Anti-inflammatory Effects | Potential to inhibit pro-inflammatory cytokines and pathways, suggesting use in treating inflammatory diseases. |
Case Studies
- EGFR Inhibition : A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives that were tested for their anti-proliferative activities against cancer cell lines. One derivative exhibited IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating significant antitumor potential .
- Mechanistic Insights : Molecular docking studies revealed that certain derivatives could effectively bind to the active site of EGFR, leading to cell cycle arrest and apoptosis in cancer cells .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of related compounds:
- In vitro Studies : Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated moderate to excellent inhibitory activities against various enzymes and receptors crucial for disease progression .
- Structure-Activity Relationship (SAR) : The presence of specific substituents significantly impacts the biological activity. For example, fluorinated phenyl groups often enhance binding affinity and metabolic stability .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. For instance, derivatives of this class have been shown to inhibit various tumor cell lines through mechanisms involving cyclin-dependent kinase inhibition and modulation of signaling pathways associated with cancer progression .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical studies. Pyrazolo[3,4-d]pyrimidines are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
Compounds similar to 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide have been reported to possess antibacterial and antifungal properties. This activity is attributed to their ability to disrupt microbial cell function and inhibit growth .
Neuroprotective Effects
Recent studies suggest that pyrazolo[3,4-d]pyrimidines may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of various pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain substitutions significantly enhanced potency against specific targets such as EGFR-TK inhibitors, showcasing the potential of this compound in cancer therapy .
Case Study 2: Inflammatory Disease Models
In an animal model of inflammation, the administration of pyrazolo[3,4-d]pyrimidine derivatives led to a marked reduction in inflammatory markers and improved clinical scores compared to controls. This suggests a therapeutic potential for managing chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The pyrazolo[3,4-d]pyrimidinone scaffold is widely modified for pharmacological optimization. Below are key analogs and their substituent-driven differences:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in increases solubility compared to the 4-fluorobenzyl group in the target compound.
- Steric Effects : Bulky substituents (e.g., isopropylbenzamide in ) may reduce metabolic clearance but limit membrane permeability.
Physicochemical Properties
Key Trends :
- Melting Points: Chromenone derivatives (e.g., ) have higher melting points (>300°C) due to planar, rigid structures favoring crystallization.
- Molecular Weight : Most analogs fall within 450–600 g/mol, adhering to Lipinski’s rule for drug-likeness.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can its regioselectivity be controlled during synthesis?
- Methodological Answer : The compound’s pyrazolo[3,4-d]pyrimidinone core is synthesized via cyclocondensation reactions. A common approach involves reacting α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-fluorobenzyl)acetamide) with pyrazolo-pyrimidinone precursors under reflux in polar aprotic solvents like DMF or DMSO. Regioselectivity is influenced by steric and electronic effects of substituents on the aryl groups. For example, electron-donating groups (e.g., 3,4-dimethylphenyl) favor nucleophilic attack at the pyrimidinone’s C5 position . X-ray crystallography (as in ) confirms regiochemistry by analyzing bond angles and torsion angles in the crystal lattice .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for characteristic peaks:
- Pyrazolo-pyrimidinone protons (δ 7.5–8.5 ppm for aromatic protons, δ 10–12 ppm for NH groups).
- 4-Fluorobenzyl methylene protons (δ 4.5–5.0 ppm).
- HPLC-MS : Use reverse-phase HPLC with a C18 column (ACN/water gradient) and ESI-MS to confirm molecular weight (expected [M+H]+: ~435 g/mol).
- X-ray Diffraction : Single-crystal X-ray analysis (as in ) resolves ambiguities in regiochemistry and confirms hydrogen bonding patterns .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO to guide formulation for cell-based studies.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps. For example, highlights reaction path searches to optimize solvent effects and catalyst selection .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict ideal temperatures, solvents (e.g., DMF vs. THF), and stoichiometric ratios for cyclocondensation steps.
- Experimental Validation : Perform Design of Experiments (DoE) to test computational predictions, focusing on yield improvements (e.g., from 50% to >80%) .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Case Study : If one study reports potent EGFR inhibition (IC50 = 10 nM) while another shows no activity, consider:
- Purity : Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors.
- Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES), ATP concentrations (1 mM vs. 10 µM), and incubation times.
- Structural Analogues : Synthesize and test derivatives (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to isolate substituent effects .
Q. What strategies improve metabolic stability without compromising target affinity?
- Methodological Answer :
- Isosteric Replacement : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to block oxidative metabolism. highlights the role of trifluoromethyl groups in enhancing stability .
- Prodrug Design : Introduce ester or amide prodrug moieties at the acetamide group to delay hydrolysis.
- In Silico ADME : Use tools like SwissADME to predict metabolic hotspots (e.g., CYP450 oxidation sites) and guide structural modifications .
Key Research Challenges
- Synthetic Scalability : Multi-step syntheses (e.g., 11 steps in ) often suffer from low cumulative yields (<5%). Flow chemistry or catalytic methods (e.g., Pd-mediated cross-coupling) may streamline production .
- Crystallization Issues : Polymorphism (as noted in ) affects reproducibility. Use seed crystals or controlled cooling rates to isolate stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
